molecular formula C12H15ClO2 B6292249 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% CAS No. 3435-98-1

4-(4-Chlorophenyl)butyric acid ethyl ester, 97%

Cat. No. B6292249
CAS RN: 3435-98-1
M. Wt: 226.70 g/mol
InChI Key: RSTWVYZFJNQTIE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butyric acid ethyl ester is a chemical compound with the empirical formula C12H13ClO3 . It is a solid substance and its molecular weight is 240.68 .


Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)butyric acid ethyl ester can be achieved from Zinc, [3-ethoxy-3-(oxo-κO)propyl-κC]iodo- and 4-Chlorobenzoyl chloride . More details about the synthesis process can be found in the reference .


Molecular Structure Analysis

The InChI code for 4-(4-Chlorophenyl)butyric acid ethyl ester is 1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of 4-(4-Chlorophenyl)butyric acid ethyl ester is 56 °C . Its boiling point is between 182-185 °C under a pressure of 5 Torr . The predicted density of this compound is 1.188±0.06 g/cm3 .

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)butyric acid ethyl ester, 97% has several advantages for use in laboratory experiments. 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is a colorless, odorless, and highly soluble compound, making it easy to handle and use in experiments. Additionally, 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% in laboratory experiments. 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is a synthetic compound, and its potential effects on the human body are not fully understood. Additionally, 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is a relatively new compound and has not been extensively studied.

Future Directions

The potential applications of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% in the treatment of cardiovascular diseases and cancer are promising, and there is a need for further research on the biochemical and physiological effects of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%. Additionally, further research is needed to investigate the potential anti-inflammatory properties of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%, as well as its potential applications in the treatment of other diseases. Additionally, further research is needed to investigate the potential toxicity of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%, as well as its potential interactions with other drugs. Additionally, further research is needed to investigate the potential mechanisms of action of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%, as well as its potential applications in other fields.

Synthesis Methods

4-(4-Chlorophenyl)butyric acid ethyl ester, 97% can be synthesized from 4-chlorobenzyl bromide, which can be obtained from the reaction of 4-chlorobenzaldehyde and sodium bromide in the presence of sulfuric acid. The reaction of 4-chlorobenzyl bromide with ethylmagnesium bromide in the presence of a base, such as sodium hydroxide, yields 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%.

Scientific Research Applications

4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is used in a variety of scientific research applications, including in the study of biochemical and physiological effects, as well as its potential applications in a variety of fields. 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% has been used in studies to investigate its effects on the cardiovascular system, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% has been used in studies to investigate its potential anti-inflammatory and anti-cancer properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-(4-Chlorophenyl)butyric acid ethyl ester are not well-documented in the literature. It can be inferred from its structure that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other butyric acid derivatives. For instance, butyric acid is known to inhibit histone deacetylases, a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Cellular Effects

Butyric acid and its derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can act as signaling molecules and modulate the activity of various enzymes and receptors.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Butyric acid and its derivatives are known to be involved in various metabolic pathways, including fatty acid metabolism .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTWVYZFJNQTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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